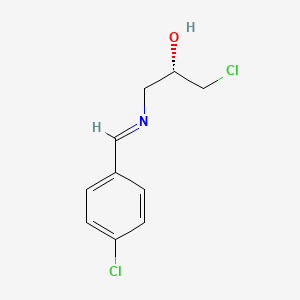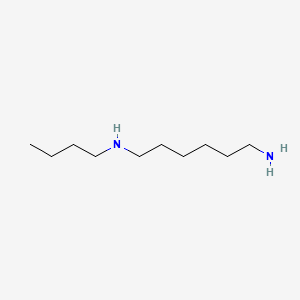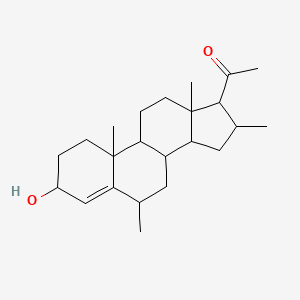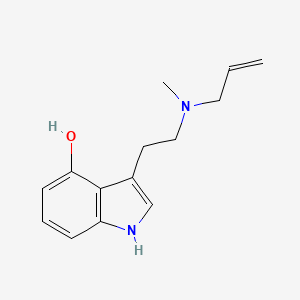
4-hydroxy MALT
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy MALT involves the reaction of indole derivatives with appropriate alkylating agents. One common method includes the alkylation of 4-hydroxyindole with 2-(methyl-2-propen-1-ylamino)ethyl halides under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound is not well-documented due to its primary use in research. large-scale synthesis would likely follow similar synthetic routes with optimization for yield and purity. This could involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy MALT undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The indole ring can be reduced under hydrogenation conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of indole-4-one derivatives.
Reduction: Formation of tetrahydroindole derivatives.
Substitution: Formation of alkylated or acylated indole derivatives.
Scientific Research Applications
4-Hydroxy MALT is used extensively in scientific research due to its hallucinogenic properties. Its applications include:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and chromatography.
Biology: Studied for its effects on neurotransmitter systems and receptor binding.
Medicine: Investigated for potential therapeutic uses in psychiatric disorders.
Industry: Utilized in forensic toxicology to identify and quantify hallucinogenic substances.
Mechanism of Action
The mechanism of action of 4-Hydroxy MALT involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. Upon binding to these receptors, it induces a cascade of intracellular signaling pathways that result in altered perception and cognition. The compound’s hallucinogenic effects are primarily mediated through the modulation of serotonin levels in the brain .
Comparison with Similar Compounds
Similar Compounds
Psilocybin: Another tryptamine derivative with hallucinogenic properties.
4-Hydroxy-N,N-dimethyltryptamine (4-HO-DMT): A structurally similar compound with similar effects.
Lysergic acid diethylamide (LSD): A well-known hallucinogen with a different chemical structure but similar pharmacological effects.
Uniqueness
4-Hydroxy MALT is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. Unlike psilocybin, which is a prodrug, this compound is active in its original form. Its specific interaction with serotonin receptors also differentiates it from other hallucinogens like LSD .
Properties
Molecular Formula |
C14H18N2O |
|---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
3-[2-[methyl(prop-2-enyl)amino]ethyl]-1H-indol-4-ol |
InChI |
InChI=1S/C14H18N2O/c1-3-8-16(2)9-7-11-10-15-12-5-4-6-13(17)14(11)12/h3-6,10,15,17H,1,7-9H2,2H3 |
InChI Key |
NWEWNVPCYZONHK-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CNC2=C1C(=CC=C2)O)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


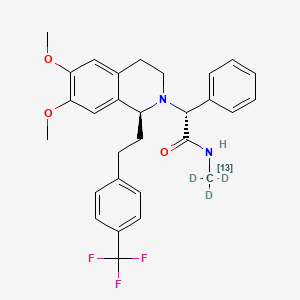
![Diaqua[(2S)-2-(hydroxy-|EO)butanedioato(2-)-|EO1]calcium](/img/structure/B12298847.png)
![N-(7-butan-2-yl-2-hydroxy-5-oxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B12298851.png)
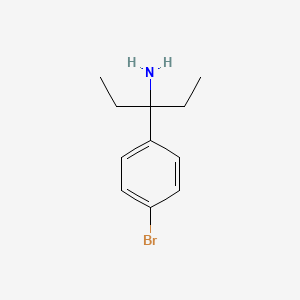
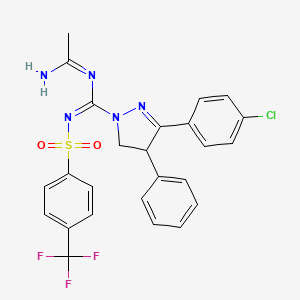
![(T-4)-[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]](2-)]zinc](/img/structure/B12298874.png)
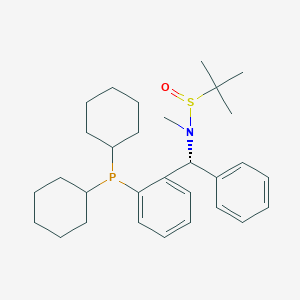
![(2R,4S)-1-[(2S)-2-(5-aminopentanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12298890.png)
![Rel-4'-((1r,1'r,4R,4'R)-4'-ethyl-[1,1'-bi(cyclohexan)]-4-yl)-3,4-difluoro-1,1'-biphenyl](/img/structure/B12298899.png)
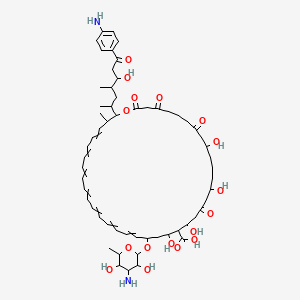
![Sodium [1,1'-biphenyl]-4-sulfinate](/img/structure/B12298904.png)
